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Compound of Interest

Compound Name: Ampro-222

Cat. No.: B15542616

Application Note: MDI-222

Characterizing the Potentiation of AMPA Receptor-Mediated Currents Using
Electrophysiological Techniques with MDI-222

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols and data for utilizing MDI-222, a potent
positive allosteric modulator (PAM) of the a-amino-3-hydroxyl-5-methyl-4-isoxazole-propionate
(AMPA) receptor, in electrophysiological experiments.

Introduction to MDI-222

MDI-222 is a positive allosteric modulator of the AMPA subtype of ionotropic glutamate
receptors.[1][2][3][4] As a PAM, MDI-222 does not activate the AMPA receptor directly but
enhances its function in the presence of the endogenous agonist, glutamate. This modulation
leads to an increase in the amplitude and duration of glutamate-evoked currents.[1] AMPA
receptors are critical for fast excitatory synaptic transmission in the central nervous system,
and their modulation is a key area of research for cognitive and mood disorders. MDI-222 has
been shown to enhance AMPA receptor function in vitro at human (hGluA1-4) and rat (rGIuA2)
homomeric receptors and potentiate heterooligomeric AMPARS in rat neurons. Preclinical
studies demonstrated its potential for cognitive enhancement with a significantly improved
safety profile over other molecules in its class.
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Signaling Pathway and Mechanism of Action

MDI-222 binds to an allosteric site on the AMPA receptor. This binding event induces a
conformational change that increases the receptor's sensitivity to glutamate. The primary effect
is an increase in the total charge transfer during receptor activation, which can be observed as
a potentiation of the inward current in voltage-clamp recordings.
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Caption: MDI-222 allosterically modulates the AMPA receptor to enhance glutamate-mediated
cation influx.

Quantitative Data Summary

The following tables summarize the in vitro effects of MDI-222 on AMPA receptor-mediated
currents as determined by whole-cell voltage-clamp electrophysiology.
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Table 1: Potentiation of Glutamate-Evoked Charge Transfer by MDI-222 in hGIuA2 Receptors

Mean Potentiation of

MDI-222 Concentration Standard Error
Charge Transfer (%)

100 nM 121 =7

10 uM 702 +40

Data sourced from Vardy et al.,
2019.

Table 2: Pharmacological Profile of MDI-222 on hGluA2 Receptors

Parameter Value
pEC50 5.3
EC50 5.0 uyM

Data sourced from Vardy et al., 2019.

Experimental Protocols

The following protocols are adapted from standard methodologies for characterizing AMPA
receptor modulators using whole-cell patch-clamp electrophysiology.

Protocol 1: Whole-Cell Voltage-Clamp Recording from
Cultured Neurons

This protocol details the steps to measure the potentiation of AMPA-induced currents by MDI-
222 in cultured rat hippocampal neurons.

A. Cell Preparation:

e Culture primary hippocampal neurons from E18 rat embryos on poly-D-lysine coated glass
coverslips.
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Maintain cultures in Neurobasal medium supplemented with B-27 and GlutaMAX for 10-14
days in vitro (DIV) prior to recording.

B. Solutions and Reagents:

External Solution (ACSF): (in mM) 140 NacCl, 5 KCI, 2 CaCl2, 1 MgCI2, 10 HEPES, 10
Glucose. Adjust pH to 7.4 with NaOH.

Internal Pipette Solution: (in mM) 130 Cs-Gluconate, 10 CsCl, 5 EGTA, 10 HEPES, 4 Mg-
ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.

Agonist: AMPA (30 pM).

Test Compound: MDI-222 (1 nM to 10 uM). Prepare stock solutions in DMSO and dilute to
final concentration in external solution. Ensure final DMSO concentration is <0.1%.

C. Electrophysiological Recording:

Transfer a coverslip with cultured neurons to the recording chamber on an inverted
microscope and perfuse with external solution at 2 mL/min.

Pull patch pipettes from borosilicate glass to a resistance of 3-5 MQ when filled with internal
solution.

Establish a whole-cell patch-clamp configuration on a visually identified pyramidal neuron.
Clamp the membrane potential at -70 mV.

Obtain a stable baseline recording. Apply 30 uM AMPA for 2 seconds every 30 seconds to
evoke baseline currents.

After establishing a stable baseline, co-apply MDI-222 at the desired concentration with 30
UM AMPA.

Record the potentiated current.

Perform a washout with the external solution to return to baseline.
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D. Data Analysis:

o Measure the peak amplitude and the total charge transfer (area under the curve) of the
AMPA-evoked currents in the absence and presence of MDI-222.

o Calculate the potentiation as a percentage increase over the baseline response.

o Construct a concentration-response curve to determine the EC50 of MDI-222.

Experimental Workflow

Prepare Cultured Establish Whole-Cell Record Baseline Co-apply MDI-222 Record Potentiated Washout Analyze Data
Hippocampal Neurons Patch-Clamp (-70mV) (AMPA Application) +AMPA Current (Amplitude, Charge Transfer)
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Caption: Workflow for whole-cell patch-clamp analysis of MDI-222.

Protocol 2: Characterizing Effects on Synaptic
Transmission in Brain Slices

This protocol is designed to assess how MDI-222 modulates synaptically-evoked AMPA
receptor-mediated currents in acute brain slices.

A. Slice Preparation:

o Acutely prepare 300 um thick coronal or sagittal slices from the hippocampus of a P21-P30
rat using a vibratome in ice-cold, oxygenated slicing solution.

» Allow slices to recover for at least 1 hour in oxygenated ACSF at room temperature.
B. Solutions and Reagents:

« Slicing Solution (High Sucrose): (in mM) 87 NacCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 75
Sucrose, 25 Glucose, 7 MgCl2, 0.5 CaCl2. Oxygenate with 95% O2 / 5% CO2.
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e ACSF: (in mM) 124 NacCl, 2.5 KCI, 1.25 NaH2PO4, 24 NaHCO3, 12.5 Glucose, 1 MgCI2, 2
CaCl2. Oxygenate with 95% O2 / 5% CO2.

« Internal Pipette Solution: As in Protocol 4.1.

e Pharmacological Agents: Picrotoxin (100 pM) to block GABAA receptors, D-AP5 (50 uM) to
block NMDA receptors.

C. Electrophysiological Recording:

o Transfer a slice to the recording chamber and perfuse with oxygenated ACSF containing
Picrotoxin and D-APS5.

o Place a stimulating electrode in the Schaffer collateral pathway and a recording pipette on a
CA1 pyramidal neuron for whole-cell voltage-clamp recording.

e Hold the neuron at -70 mV.

» Deliver a brief electrical stimulus to evoke an excitatory postsynaptic current (EPSC). Adjust
stimulus intensity to evoke a stable baseline EPSC of 50-100 pA.

» Record baseline EPSCs for 5-10 minutes.

» Bath apply MDI-222 (e.g., 1 uM) and continue to record EPSCs.
e Observe the change in EPSC amplitude and decay kinetics.

o Washout MDI-222 with ACSF.

D. Data Analysis:

o Measure the peak amplitude of the evoked EPSCs before, during, and after MDI-222
application.

» Analyze the decay time constant of the EPSCs to determine if MDI-222 affects receptor
deactivation or desensitization kinetics.

» Plot the time course of the EPSC amplitude to visualize the effect of MDI-222.
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Caption: Logical flow of MDI-222 action on synaptic transmission.

Safety and Handling

MDI-222 is for research use only. Standard laboratory safety precautions should be taken.
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Refer to the Material Safety Data Sheet (MSDS) for detailed handling and disposal information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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